3-(Aminomethyl)pyridin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)pyridin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-3-5-4-9-2-1-6(5)8;;/h1-2,4H,3,7H2,(H2,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVHMSWBWHKMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Pyridine Derivatives
Historically, the synthesis begins with pyridine derivatives, progressing through aminomethylation, protection/deprotection steps, and halogenation:
Aminomethylation : Reacting pyridin-4-ol with formaldehyde and ammonia under acidic conditions introduces the aminomethyl group. This step typically requires controlled temperature (40–60°C) and solvent selection (methanol or ethanol) to optimize yield and minimize side reactions.
Salt Formation : The free base is then treated with hydrochloric acid (gas or concentrated solution) to form the dihydrochloride salt, stabilizing the compound for storage and use.
Yield and Challenges : While this route can achieve high yields (>70%) in individual steps, the overall yield is often limited (~30–40%) due to low-yield bromination steps and hazardous reagents like DAST (diethylaminosulfur trifluoride), which pose scale-up challenges.
Direct Bromination and Nucleophilic Substitution
Another approach involves bromination of pyridine intermediates followed by nucleophilic substitution:
Bromination : Radical bromination of pyridine derivatives yields gem-dibromomethyl intermediates, but with low yields (~10%) and hazardous reagents.
Substitution : The dibromomethyl intermediates are then converted into aminomethyl derivatives via nucleophilic substitution with ammonia or amines, often requiring sealed vessels and high-pressure conditions, limiting scalability.
Buchwald–Hartwig Amination
This method involves halide intermediates reacting with amines under palladium catalysis:
Process : Halogenated pyridines react with carbamate derivatives to form the target compound.
Drawbacks : Expensive starting materials, use of DAST for fluorination, and the need for sealed reaction vessels make this route less practical for large-scale production.
Recent Advances in Scalable Synthesis
Starting from 2,2-Difluoroacetic Anhydride
Recent research has introduced a practical, scalable five-step route starting from 2,2-difluoroacetic anhydride, which is commercially available and less hazardous:
Step 1: Formation of Enone
Reaction of ethyl vinyl ether with 2,2-difluoroacetic anhydride yields a difluorinated enone in 78% yield.Step 2: Nucleophilic Addition
Nucleophilic attack with n-butyllithium generates a nitrile intermediate with 73% yield, serving as a precursor for cyclization.Step 3: Cyclization to Pyridine
Cyclization of the nitrile with ammonia or alternative amines (e.g., methoxyamine) produces a methoxyimine intermediate, which can be cyclized to the pyridine ring in 53% yield.Step 4: Reduction
Zinc reduction in acetic acid affords the target aminomethylpyridine in 85% yield.Step 5: Salt Formation
Treatment with hydrochloric acid yields the dihydrochloride salt directly.
This route avoids hazardous fluorinating reagents, sealed vessels, and expensive starting materials, making it suitable for large-scale synthesis.
One-Pot Procedures and Scale-Up
Optimization efforts have led to one-pot, multi-step procedures that combine cyclization and salt formation, significantly improving overall yield (up to 72%) and process simplicity. These methods involve:
- Combining nitrile formation, cyclization, and reduction steps in a single vessel.
- Simplified work-up procedures, such as filtration over silica gel or direct precipitation, suitable for kilogram-scale production.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyridin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-(Aminomethyl)pyridin-4-amine dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key structural and molecular features of 3-(aminomethyl)pyridin-4-amine dihydrochloride with analogous compounds:
*Inferred from structurally similar compounds in .
†Calculated based on molecular formula C₆H₁₁Cl₂N₃.
Key Differences and Implications
Substituent Position and Reactivity: The position of the aminomethyl group (C3 vs. C2 or C4) influences electronic distribution and reactivity. For example, this compound’s substituents may enhance hydrogen bonding compared to 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, which has a bulkier pyrrolidinyl group . Pyridoxamine dihydrochloride contains hydroxyl groups, increasing polarity and making it suitable for biological applications like enzyme cofactor studies .
Stability and Handling :
- Most dihydrochloride salts, including 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, are stable under standard conditions but incompatible with strong oxidizing agents .
- Pyridoxamine dihydrochloride’s hygroscopic nature necessitates airtight storage .
Toxicity and Safety: Limited toxicity data are available for many analogs. For instance, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride lacks acute toxicity classification , while pyridoxamine dihydrochloride is generally low-toxicity due to its role as a vitamin B6 derivative .
Applications :
Biological Activity
Overview
3-(Aminomethyl)pyridin-4-amine dihydrochloride, with the molecular formula C6H11Cl2N3 and a molecular weight of approximately 196.07 g/mol, is a versatile compound utilized in various scientific fields including chemistry, biology, and medicine. Its structure features a pyridine ring with an aminomethyl group at the 3-position, which contributes to its biological activity and potential therapeutic applications.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function, although specific pathways remain to be elucidated.
2. Enzyme Inhibition
The compound has been investigated for its role in enzyme inhibition. It may interact with specific enzymes, modulating their activity and thereby affecting various biological processes. This characteristic makes it a candidate for further research in drug design targeting enzyme-related diseases.
3. Interaction with Biological Targets
Studies have focused on the binding affinity of this compound with various biological targets. Understanding these interactions is crucial for developing therapeutic agents that leverage this compound's properties.
The precise mechanism of action for this compound is not fully characterized; however, it is believed to involve the modulation of enzyme activities and potential receptor interactions. The compound's basicity, due to the amino group, enhances its reactivity in biological environments, allowing it to participate in various biochemical pathways.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of pyridine compounds exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications can enhance efficacy, indicating a pathway for optimizing this compound derivatives for improved antimicrobial properties .
- Enzyme Interaction Studies : Research has shown that similar pyridine derivatives can inhibit myosin function in muscle tissues. These findings highlight the potential for this compound to influence muscle contractility through enzyme modulation .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Unique Aspects |
|---|---|---|---|
| This compound | Moderate | Yes | Versatile applications in research |
| 4-Dimethylaminopyridine | Strong | Yes | Known as a nucleophilic catalyst |
| 3-(Aminomethyl)pyridin-2-amine | Limited | No | Different position alters reactivity |
| 4-(Aminomethyl)pyridin-3-amine | Moderate | Yes | Variation in reactivity due to position change |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(Aminomethyl)pyridin-4-amine dihydrochloride with high purity?
- Methodology : Optimize Mannich reaction conditions using formaldehyde and ammonia derivatives with pyridine precursors. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and confirm purity via HPLC (≥98%) . Post-synthesis, convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ethanol. Monitor pH and precipitate formation to ensure stoichiometric conversion .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Avoid exposure to humidity and extreme pH conditions. For laboratory use, aliquot small quantities to minimize freeze-thaw cycles .
Q. Which analytical techniques are critical for characterizing this compound?
- Analytical Workflow :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water (0.1% TFA) gradients .
- Structural Confirmation : - and -NMR in DO to resolve amine and aromatic proton signals; ESI-MS for molecular ion verification (e.g., [M+H] at m/z 158.1 for the free base) .
- Salt Form Validation : Elemental analysis (C, H, N, Cl) to confirm dihydrochloride stoichiometry .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in experimental design?
- Troubleshooting : Solubility discrepancies often arise from variations in salt hydration or residual solvents. Conduct systematic solubility tests in buffered aqueous solutions (pH 1–7.4) and polar aprotic solvents (DMSO, DMF). Use dynamic light scattering (DLS) to detect aggregates. Cross-reference with thermogravimetric analysis (TGA) to identify hydrate forms .
Q. What strategies improve the compound’s stability in long-term pharmacological studies?
- Stability Optimization :
- Lyophilization : Freeze-dry aqueous solutions with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- Buffering : Use phosphate-buffered saline (PBS, pH 4–5) to minimize amine degradation.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation products via LC-MS .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic Studies :
- Enzyme Inhibition Assays : Test against trypsin-like proteases or kinases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Compare IC values with structurally related amines to identify key pharmacophores .
- Receptor Binding : Radioligand displacement assays (e.g., -ligand competition) for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Validate specificity via CRISPR-engineered receptor knockout models .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Modeling :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (−1.2), permeability (Caco-2), and cytochrome P450 interactions.
- Docking Simulations : Molecular docking with AutoDock Vina to prioritize target enzymes/receptors based on binding affinity (ΔG ≤ −7.0 kcal/mol) .
Methodological Notes
- Contradictions in Evidence : Safety protocols vary between suppliers (e.g., Kishida Chemical vs. AldrichCPR). Prioritize GHS-compliant handling and consult multiple SDS for risk mitigation .
- Data Gaps : Limited direct studies on this compound; extrapolate methodologies from analogous pyridine derivatives and dihydrochloride salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
